N-(2-chlorophenyl)-2-{[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
The compound N-(2-chlorophenyl)-2-{[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide (hereafter referred to as the "target compound") is a pyrrolo[3,2-d]pyrimidine derivative featuring a sulfanyl acetamide moiety. Its structure includes:
- A pyrrolo[3,2-d]pyrimidin-4-one core, a bicyclic heteroaromatic system with nitrogen atoms at positions 1, 3, and 5.
- 2-Methoxyethyl and 5-methyl substituents on the pyrrolopyrimidine core.
- A 7-phenyl group enhancing hydrophobic interactions.
- A 2-chlorophenyl acetamide side chain linked via a sulfanyl bridge, which may influence binding affinity and metabolic stability.
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN4O3S/c1-28-14-17(16-8-4-3-5-9-16)21-22(28)23(31)29(12-13-32-2)24(27-21)33-15-20(30)26-19-11-7-6-10-18(19)25/h3-11,14H,12-13,15H2,1-2H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSLBXLDZJSPRDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C(=O)N(C(=N2)SCC(=O)NC3=CC=CC=C3Cl)CCOC)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-2-{[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Pyrrolo[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction.
Attachment of the Acetamide Moiety: The final step involves the acylation of the intermediate compound to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-2-{[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthetic Routes
The synthesis typically involves multiple steps:
- Formation of the Pyrrolo Core : Achieved through cyclization reactions with appropriate precursors.
- Introduction of the Sulfanyl Group : Involves the reaction of the pyrrolo intermediate with thiol reagents.
- Attachment of the Acetamide Moiety : Usually performed via acylation reactions using acyl chlorides or anhydrides.
These synthetic methods are crucial for producing the compound in sufficient yields for research applications.
Chemistry
In synthetic chemistry, N-(2-chlorophenyl)-2-{[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide serves as a building block for more complex molecules. Its ability to undergo various chemical reactions—such as oxidation to form sulfoxides or sulfones and reduction to alcohols—makes it a versatile reagent in organic synthesis .
Biology
The compound has been investigated for its potential as a biochemical probe due to its unique structure. Preliminary studies suggest that it may interact with specific molecular targets, modulating enzyme activity or receptor function. This property positions it as a candidate for further exploration in drug discovery and development.
Medicine
Research into the therapeutic applications of this compound is ongoing. Its structural characteristics suggest potential efficacy in treating diseases related to enzyme dysregulation or receptor malfunctions. For instance:
- Anticancer Activity : Initial studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : The sulfanyl group may enhance antimicrobial activity, making this compound a candidate for developing new antibiotics.
Case Study 1: Anticancer Activity
A study evaluating the cytotoxic effects of similar pyrrolo[3,2-d]pyrimidine derivatives demonstrated significant inhibition of cell proliferation in breast cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis through mitochondrial pathways.
Case Study 2: Antimicrobial Efficacy
Research on related compounds revealed promising results against Gram-positive bacteria. The presence of the chlorophenyl group was noted to enhance membrane permeability, leading to increased susceptibility of bacterial cells.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-2-{[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Core Heterocycle Variations
The pyrrolo[3,2-d]pyrimidine core distinguishes the target compound from analogs with alternative fused-ring systems:
Key Observations :
Substituent Effects on Pharmacokinetics
Acetamide Side Chain Modifications
- : Features a 2,3-dichlorophenyl group, increasing Cl atom count and lipophilicity (logP ~3.5 estimated) but possibly reducing solubility .
- : Cyclohexenylethyl substituent on acetamide introduces steric bulk, which may hinder membrane permeability but prolong half-life .
Pyrrolopyrimidine Substituents
- The 2-methoxyethyl group in the target compound provides flexibility and moderate hydrophilicity, contrasting with rigid aromatic substituents in analogs like ’s ethyl 4-chlorophenyl group .
- The 7-phenyl group in the target compound aligns with ’s 5-phenyl substituent, suggesting shared π-π stacking interactions in target binding .
Biological Activity
N-(2-chlorophenyl)-2-{[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activity. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrolo[3,2-d]pyrimidine core, which is known for its diverse biological activities. The presence of a chlorophenyl group and a sulfanyl moiety contributes to its potential interactions with various biological targets.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C24H23ClN4O3S |
| Molecular Weight | 469.97 g/mol |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, leading to various biochemical responses. The precise pathways and targets are still under investigation but are believed to include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes.
- Receptor Modulation : It could interact with various receptors, influencing signal transduction pathways.
Antimicrobial Activity
Research indicates that compounds with similar structural frameworks exhibit significant antimicrobial properties. For instance, studies on thienopyrimidinones have demonstrated their effectiveness against various bacterial strains, suggesting that this compound may also possess antimicrobial efficacy. Key findings include:
- Minimum Inhibitory Concentrations (MIC) : Compounds structurally related to this compound have shown MIC values indicating potent antibacterial activity against both Gram-positive and Gram-negative bacteria .
Anticancer Potential
Recent studies have highlighted the anticancer potential of pyrrolo[3,2-d]pyrimidine derivatives. For example:
- A screening of drug libraries identified compounds with similar structures that exhibited significant cytotoxicity against cancer cell lines . This suggests that this compound may also be effective in targeting cancer cells.
Case Studies and Research Findings
- Study on Antimicrobial Activity :
- Cytotoxicity Assessment :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
